(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
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Overview
Description
(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is a complex organic compound with the molecular formula C25H18N6. It is known for its unique structure, which combines anthracene, triazinoindole, and hydrazone moieties.
Preparation Methods
The synthesis of (1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves multiple steps. One common synthetic route includes the condensation of 9-anthracenecarbaldehyde with 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .
Chemical Reactions Analysis
(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to chelate iron ions, which are essential for cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and photonics.
Biological Research: The compound’s interaction with biological molecules, such as proteins and nucleic acids, makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE involves its ability to chelate metal ions, particularly iron. By binding to iron ions, the compound can disrupt essential cellular processes such as DNA synthesis, cell respiration, and proliferation. This chelation leads to the inhibition of cancer cell growth and induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds to (1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE include other triazinoindole derivatives and anthracene-based hydrazones. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds have been studied for their anticancer and antimicrobial properties.
Anthracene-based hydrazones:
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities .
Properties
Molecular Formula |
C25H18N6 |
---|---|
Molecular Weight |
402.4g/mol |
IUPAC Name |
N-[(Z)-anthracen-9-ylmethylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C25H18N6/c1-15-7-6-12-20-22(15)27-24-23(20)29-31-25(28-24)30-26-14-21-18-10-4-2-8-16(18)13-17-9-3-5-11-19(17)21/h2-14H,1H3,(H2,27,28,30,31)/b26-14- |
InChI Key |
BDUKBHXDUOFMQX-WGARJPEWSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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